molecular formula C18H24N2O2 B15285270 (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B15285270
M. Wt: 300.4 g/mol
InChI Key: DGIPOKRRLDGGEE-QZTJIDSGSA-N
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Description

(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxyphenyl groups and two dimethylamino groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable diamine precursor.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the diamine precursor under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Common solvents include ethanol, methanol, and dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows it to induce chirality in various chemical reactions, leading to the formation of enantiomerically pure products.

Biology

In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylethane-1,2-diamine: Lacks the methoxy groups, leading to different chemical and biological properties.

    (1R,2R)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine: Contains chlorophenyl groups instead of methoxyphenyl groups, resulting in different reactivity and applications.

Uniqueness

(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These structural features make it distinct from other similar compounds and contribute to its specific applications in various fields.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R,2R)-1,2-bis(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-19-17(13-5-9-15(21-3)10-6-13)18(20-2)14-7-11-16(22-4)12-8-14/h5-12,17-20H,1-4H3/t17-,18-/m1/s1

InChI Key

DGIPOKRRLDGGEE-QZTJIDSGSA-N

Isomeric SMILES

CN[C@H](C1=CC=C(C=C1)OC)[C@@H](C2=CC=C(C=C2)OC)NC

Canonical SMILES

CNC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC

Origin of Product

United States

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